molecular formula C24H21N3O2S B5056917 N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide

N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide

Cat. No. B5056917
M. Wt: 415.5 g/mol
InChI Key: CRHBPTHSUHXNRQ-UHFFFAOYSA-N
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Description

“N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide” is a complex organic compound. It contains a benzoxazole moiety, which is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized . The presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Mechanism of Action

While the exact mechanism of action for “N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide” is not specified in the search results, benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities .

properties

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-3-16-6-13-21-20(14-16)26-23(29-21)18-9-11-19(12-10-18)25-24(30)27-22(28)17-7-4-15(2)5-8-17/h4-14H,3H2,1-2H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHBPTHSUHXNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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